molecular formula C7H9NO B12004026 6-Hydroxy-1-cyclohexene-1-carbonitrile

6-Hydroxy-1-cyclohexene-1-carbonitrile

Cat. No.: B12004026
M. Wt: 123.15 g/mol
InChI Key: JGQMBKRQLBWMKJ-UHFFFAOYSA-N
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Description

6-Hydroxy-1-cyclohexene-1-carbonitrile is an organic compound with the molecular formula C7H9NO. It is a rare and unique chemical that has garnered interest in various fields of scientific research due to its distinctive structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-cyclohexene-1-carbonitrile typically involves the hydroxylation of cyclohexene-1-carbonitrile. This process can be achieved through various methods, including catalytic hydroxylation using transition metal catalysts or through photochemical reactions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1-cyclohexene-1-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxy-1-cyclohexene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-cyclohexene-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways .

Comparison with Similar Compounds

    Cyclohexene-1-carbonitrile: Similar in structure but lacks the hydroxyl group.

    6-Methyl-3-cyclohexene-1-carboxaldehyde: Contains a methyl group instead of a hydroxyl group.

    1-Bromo-6-(2-methoxyethoxy)methoxy-1-cyclohexene: Contains a bromine and methoxyethoxy group.

Uniqueness: 6-Hydroxy-1-cyclohexene-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

6-hydroxycyclohexene-1-carbonitrile

InChI

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h3,7,9H,1-2,4H2

InChI Key

JGQMBKRQLBWMKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)O)C#N

Origin of Product

United States

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